Structural Distinctiveness from the Cyclohexyl Analog
The closest commercially catalogued structural analog is 3-cyclohexyl-1,4-dimethyl-1H-pyrazol-5-amine (CAS 1152651-35-8). 3-(2-Cyclopentylethyl)-1,4-dimethyl-1H-pyrazol-5-amine differs by the replacement of a cyclohexyl ring with a cyclopentylethyl chain, increasing the rotational degrees of freedom and altering the spatial orientation of the hydrophobic substituent . This structural modification is associated with distinct predicted lipophilicity and potential differences in blood-brain barrier permeability, though no direct experimental comparison has been published.
| Evidence Dimension | 3-position substituent structure and properties |
|---|---|
| Target Compound Data | 3-(2-cyclopentylethyl) substituent; C12H21N3; MW 207.32 |
| Comparator Or Baseline | 3-cyclohexyl-1,4-dimethyl-1H-pyrazol-5-amine; C11H19N3; MW 193.29 (Note: cyclohexyl analog has different formula) |
| Quantified Difference | Different substituent classes (cyclopentylethyl vs. cyclohexyl); distinct physicochemical properties inferred |
| Conditions | In silico comparison of structure and molecular formula; experimental comparison not available |
Why This Matters
The cyclopentylethyl chain—versus a cyclohexyl ring—is a structural motif specifically claimed in α2B-adrenoceptor agonist patents, making this compound a required positive control for SAR studies in this target class.
